molecular formula C17H29ClN2O3 B13735867 2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride CAS No. 35288-47-2

2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride

Cat. No.: B13735867
CAS No.: 35288-47-2
M. Wt: 344.9 g/mol
InChI Key: BQGDZHDSPHYNHF-UHFFFAOYSA-N
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Description

2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride is a chemical compound with the molecular formula C17H29ClN2O3. It is known for its unique structure, which includes an amino group, a butoxy group, and a benzoyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride typically involves the following steps:

    Formation of the Benzoyl Group: The initial step involves the reaction of 3-amino-4-butoxybenzoic acid with a suitable reagent to form the benzoyl group.

    Attachment of the Oxyethyl Group: The benzoyl group is then reacted with 2-chloroethanol under basic conditions to form the oxyethyl intermediate.

    Formation of the Diethylazanium Group: The final step involves the reaction of the oxyethyl intermediate with diethylamine in the presence of hydrochloric acid to form the diethylazanium chloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process typically includes:

    Reactor Setup: Automated reactors with precise temperature and pressure control.

    Reagent Addition: Sequential addition of reagents with continuous monitoring.

    Purification: Purification of the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzoyl group can be reduced to form alcohol derivatives.

    Substitution: The butoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The amino group and the benzoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-3-butoxybenzoyl)oxyethyl-diethylazanium;chloride
  • 2-(3-amino-4-methoxybenzoyl)oxyethyl-diethylazanium;chloride
  • 2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride

Uniqueness

2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

35288-47-2

Molecular Formula

C17H29ClN2O3

Molecular Weight

344.9 g/mol

IUPAC Name

2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-9-8-14(13-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H

InChI Key

BQGDZHDSPHYNHF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)OCC[NH+](CC)CC)N.[Cl-]

Origin of Product

United States

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